

Introduction: The Strategic Importance of (3,5-Dibromophenyl)trimethylsilane

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Compound of Interest

Compound Name:	3,5-Dibromo-1-trimethylsilylbenzene
Cat. No.:	B096220

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In the landscape of modern synthetic chemistry and materials science, **3,5-Dibromo-1-trimethylsilylbenzene**, also known by its IUPAC name (3,5-Dibromophenyl)trimethylsilane, emerges as a pivotal building block. Its unique trifunctional nature—possessing two reactive bromine atoms at the meta positions and a sterically influential, chemically versatile trimethylsilyl (TMS) group—renders it an invaluable precursor for a diverse range of complex molecular architectures. The bromine atoms serve as ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the TMS group can act as a directing group, a placeholder for subsequent functionalization, or a modulator of solubility and electronic properties.

This guide provides an in-depth exploration of the core physicochemical properties, synthesis, analytical characterization, applications, and safety protocols associated with this compound. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their work.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its intrinsic properties. **3,5-Dibromo-1-trimethylsilylbenzene** is a solid at room temperature, typically appearing as a white to off-white powder or lump.^[1] Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Weight	308.09 g/mol	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ Br ₂ Si	[1] [3] [4]
CAS Number	17878-23-8	[1] [4]
Melting Point	38.0 to 42.0 °C	[5]
Boiling Point	280.1 °C (at 760 Torr)	[1] [5]
Density	1.53 g/cm ³	[1]
Canonical SMILES	C(C)C1=CC(=CC(=C1)Br)Br	[1]
InChIKey	SZQQTWLBYAKIOT- UHFFFAOYSA-N	[1]

The presence of the lipophilic trimethylsilyl group and two bromine atoms contributes to its low solubility in water but good solubility in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and chlorinated solvents.

Synthesis and Reactivity: A Practical Approach

The synthesis of **3,5-Dibromo-1-trimethylsilylbenzene** is typically achieved through the selective silylation of a polyhalogenated benzene ring. A common and reliable strategy involves the generation of an organometallic intermediate from 1,3,5-tribromobenzene, followed by electrophilic quenching with a silicon source. The causality behind this choice lies in the higher reactivity of organolithium or Grignard reagents compared to the starting aryl bromide, allowing for a controlled, single addition of the silyl group.

Experimental Protocol: Monosilylation of 1,3,5-Tribromobenzene

This protocol describes a standard lab-scale synthesis via a Grignard reaction. This method is chosen for its reliability and use of readily available reagents.

Step-by-Step Methodology:

- Apparatus Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system is maintained under a positive pressure of dry nitrogen gas.
- Reagent Preparation: Magnesium turnings (1.1 eq) are added to the flask. The flask is gently flame-dried under vacuum and backfilled with nitrogen to ensure anhydrous conditions. Anhydrous diethyl ether or THF (150 mL) is added via cannula.
- Grignard Formation: 1,3,5-Tribromobenzene (1.0 eq) is dissolved in 100 mL of anhydrous THF and added to the dropping funnel. Approximately 10% of this solution is added to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. Once the exothermic reaction begins, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- Electrophilic Quench: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The mixture is then cooled to 0 °C in an ice bath. Trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise via syringe.
- Workup and Purification: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
- Isolation: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield **3,5-Dibromo-1-trimethylsilylbenzene** as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

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Caption: Workflow for the synthesis of **3,5-Dibromo-1-trimethylsilylbenzene**.

Analytical Characterization

Rigorous analytical verification is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp, intense singlet around 0.2-0.4 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the trimethylsilyl group. The aromatic region should display two signals: a triplet (or a finely split singlet) for the proton at the C2 position (between the bromine atoms) and a doublet for the two equivalent protons at the C4 and C6 positions. The expected chemical shifts would be in the range of 7.0-7.8 ppm.
 - ^{13}C NMR: The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic region will display distinct signals for the silylated carbon, the bromine-bearing carbons, and the remaining CH carbons, confirming the substitution pattern.
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing purity and confirming the molecular weight. The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a

1:2:1 ratio for M, M+2, and M+4 peaks), providing unambiguous confirmation of the dibromo substitution. The molecular ion peak (M^+) should correspond to the molecular weight of 308 g/mol .[\[1\]](#)

Protocol: GC-MS Analysis for Purity and Identity Verification

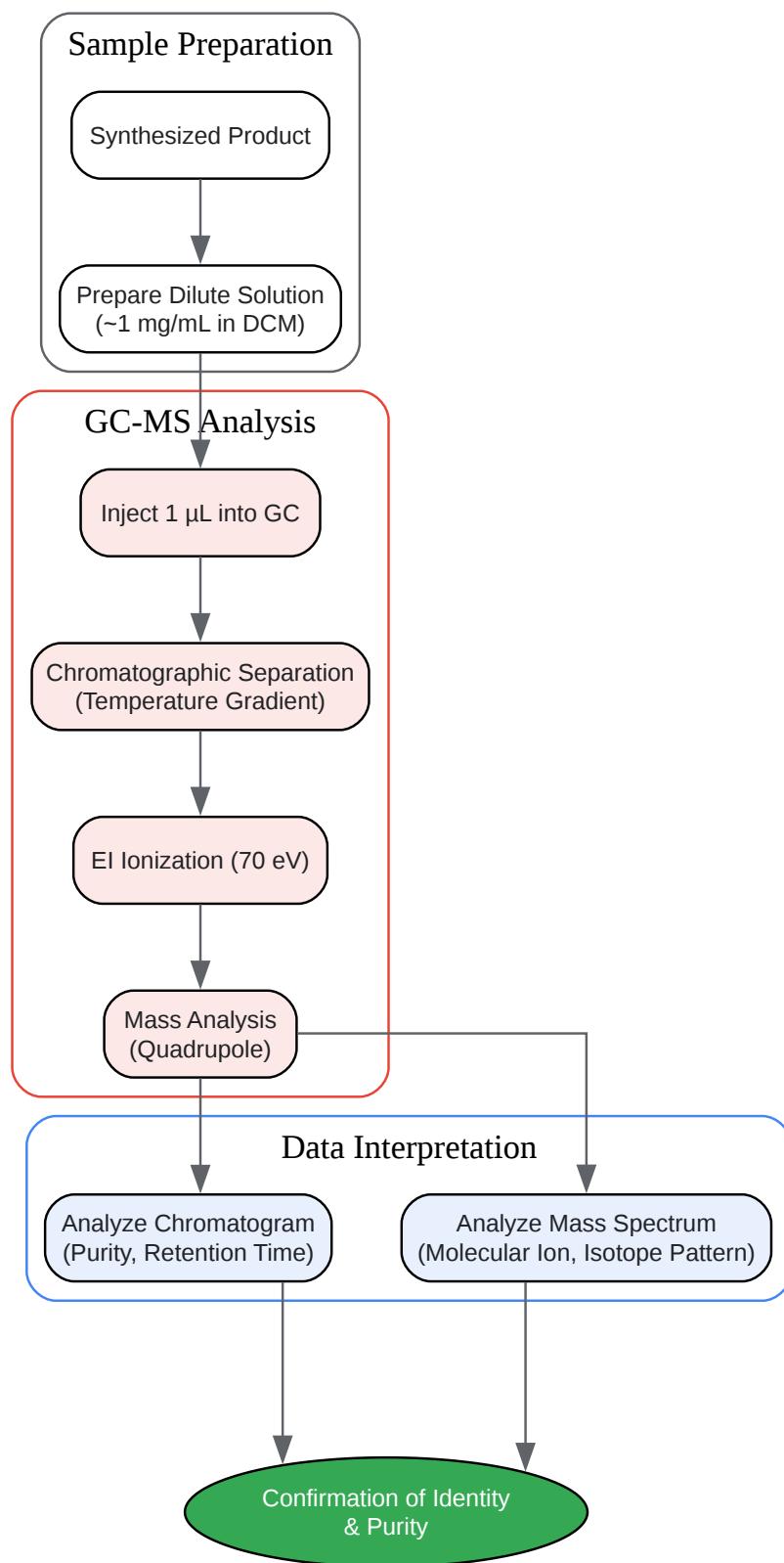
This protocol provides a self-validating system for confirming the successful synthesis of the target compound.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:**
 - **GC:** Use a standard non-polar capillary column (e.g., DB-5 or HP-5ms). Set the injector temperature to 250 °C and the initial oven temperature to 80 °C.
 - **MS:** Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Operate in EI mode at 70 eV.
- **Injection:** Inject 1 μ L of the prepared sample into the GC inlet using a split or splitless injection mode depending on the sample concentration.
- **Chromatographic Separation:** Run a temperature gradient program for the GC oven, for example: hold at 80 °C for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. This ensures the elution of the target compound and separation from any residual starting materials or byproducts.
- **Mass Analysis:** Acquire mass spectra over a range of 50-500 m/z.
- **Data Interpretation:**
 - Analyze the chromatogram to determine the retention time and purity (peak area percentage) of the main component.

- Examine the mass spectrum of the main peak. Confirm the presence of the molecular ion cluster with the correct m/z values and the characteristic isotopic pattern for two bromine atoms.
- Compare the fragmentation pattern to expected cleavages (e.g., loss of a methyl group from the TMS moiety).

Analytical Workflow Diagram



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Caption: Workflow for the analytical verification of **3,5-Dibromo-1-trimethylsilylbenzene**.

Applications in Research and Development

The strategic placement of reactive sites makes **3,5-Dibromo-1-trimethylsilylbenzene** a versatile tool in several advanced fields.

- **Dendrimer and Polymer Synthesis:** The compound serves as a trifunctional core or branching unit.^[2] The two bromine atoms can be used to grow dendritic wedges or polymer chains via iterative cross-coupling reactions, leading to highly structured macromolecules with applications in catalysis, drug delivery, and electronics.
- **Organic Electronics:** It is a valuable building block for synthesizing conjugated oligomers and polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine sites allow for the introduction of various chromophoric units, while the TMS group can improve processability and influence molecular packing.
- **Supramolecular Chemistry:** The defined geometry of the molecule makes it an excellent precursor for constructing complex supramolecular assemblies, such as molecular cages and frameworks, through metal-coordination or covalent bond formation.
- **Membrane Simulations:** As a regiospecific organometallic compound with uncharged functional groups, it has been utilized in modeling studies and simulations of cellular membranes.^[3] Its ability to penetrate the hydrophobic region of a membrane bilayer allows for the study of interactions at the molecular level.^[3]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. While specific toxicity data for this compound is limited, data from related chemicals should inform handling procedures.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.^{[6][7]}
- **Handling:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[6] Avoid contact with skin and eyes.^[7] Wash hands thoroughly after handling.^[6] Keep away from heat, sparks, open flames, and other sources of ignition.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as some organosilanes can be sensitive to air and moisture.
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
 - Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[7]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6][8]

References

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